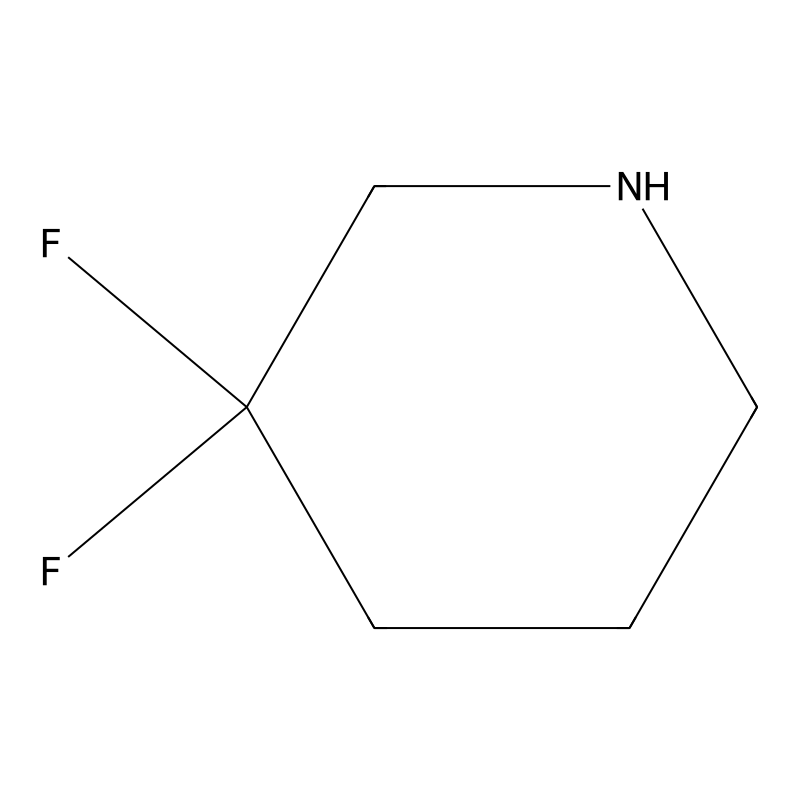

3,3-Difluoropiperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

,3-Difluoropiperidine serves as a valuable building block in organic synthesis due to its unique chemical properties. Its reactivity allows its incorporation into various complex molecules, including pharmaceuticals, agrochemicals, and materials science applications. Research has explored its use in the synthesis of:

- Heterocyclic compounds: These are ring structures containing different elements like nitrogen, oxygen, or sulfur. Studies have demonstrated the use of 3,3-difluoropiperidine in the synthesis of novel heterocycles with potential biological activities [].

- Medicinal chemistry: The incorporation of 3,3-difluoropiperidine into drug candidates has been explored due to its potential to improve drug properties, such as metabolic stability and bioavailability [].

Medicinal Chemistry:

Emerging research suggests the potential of 3,3-difluoropiperidine as a scaffold for drug discovery. Studies have investigated its application in the development of:

- Antibacterial agents: Research has explored the use of 3,3-difluoropiperidine derivatives as potential antibacterial agents, with some showing promising activity against specific bacterial strains.

- Anticancer agents: Studies have investigated the potential of 3,3-difluoropiperidine-containing molecules to target various cancer-related pathways, although further research is necessary to validate their efficacy [].

Material Science:

Recent research has explored the potential of 3,3-difluoropiperidine derivatives in the development of functional materials. Some studies have investigated their use in:

- Organic photovoltaics: These are devices that convert light energy into electricity. Research suggests that 3,3-difluoropiperidine-containing molecules could potentially improve the efficiency of organic solar cells.

- Ionic liquids: These are salts that are liquid at room temperature and have unique properties. Studies have explored the use of 3,3-difluoropiperidine derivatives as components of ionic liquids with potential applications in catalysis and separation processes.

3,3-Difluoropiperidine is a chemical compound with the molecular formula CHFN and a molecular weight of approximately 117.13 g/mol. It is characterized by the presence of two fluorine atoms attached to the third carbon of the piperidine ring, which is a six-membered saturated heterocyclic compound containing one nitrogen atom. This unique substitution pattern imparts distinct chemical properties and biological activities to 3,3-difluoropiperidine, making it a subject of interest in various fields including medicinal chemistry and materials science .

- Condensation Reactions: It readily participates in condensation reactions with carbonyl compounds or other nucleophiles, leading to the formation of cyclic compounds or larger molecular structures .

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly when reacted with electrophiles, which can be exploited for further chemical modifications .

- Deoxofluorination: This reaction allows for the synthesis of various derivatives, enhancing its utility in synthetic organic chemistry .

The biological activity of 3,3-difluoropiperidine has garnered attention due to its potential as a pharmaceutical agent. Specifically, derivatives of this compound have been identified as selective antagonists for the NR2B subtype of the N-methyl-D-aspartate receptor. This receptor plays a critical role in synaptic plasticity and memory function, indicating that 3,3-difluoropiperidine could have implications in treating neurological disorders . Additionally, studies have shown that it may exhibit anti-inflammatory properties and could be explored for applications in pain management.

Several methods exist for synthesizing 3,3-difluoropiperidine:

- Nucleophilic Substitution: One common approach involves reacting 1,3-difluoropropane with piperidine through a nucleophilic substitution reaction. This method effectively introduces the fluorine substituents at the desired position on the piperidine ring .

- Deoxofluorination: Another method includes deoxofluorination techniques applied to 3-piperidinones, allowing for the introduction of fluorine atoms at specific positions on the piperidine structure .

These synthetic routes provide valuable pathways for producing this compound in both laboratory and industrial settings.

3,3-Difluoropiperidine has several applications:

- Pharmaceuticals: Its derivatives are being researched for their potential as therapeutic agents targeting neurological conditions.

- Materials Science: The unique properties imparted by fluorination make it suitable for developing advanced materials with specific mechanical and thermal characteristics.

- Chemical Synthesis: As a versatile building block in organic synthesis, it can be used to create more complex molecules.

Research into the interaction of 3,3-difluoropiperidine with biological targets has revealed its potential in modulating receptor activities. Studies focusing on its interaction with NMDA receptors have indicated that it may alter receptor signaling pathways, which could lead to new therapeutic strategies for treating cognitive disorders . Further investigations are necessary to fully elucidate its pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with 3,3-difluoropiperidine. Here are a few notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Piperidine | CHN | Basic structure without fluorine substitutions |

| 2-Fluoropiperidine | CHFN | Fluorine at position 2; different reactivity |

| 4-Fluoropiperidine | CHFN | Fluorine at position 4; altered biological activity |

| 1,4-Difluorobutane | CHF | Linear chain structure; different physical properties |

The unique positioning of fluorine atoms in 3,3-difluoropiperidine significantly influences its reactivity and biological interactions compared to these similar compounds. The dual fluorination at the third carbon enhances its lipophilicity and may improve binding affinity to certain receptors.